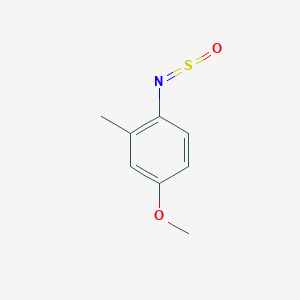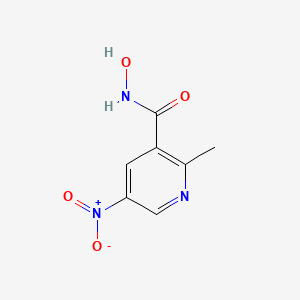
N-Hydroxy-2-methyl-5-nitropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-methyl-5-nitropyridine-3-carboxamide is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with hydroxy, methyl, nitro, and carboxamide groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-methyl-5-nitropyridine-3-carboxamide typically involves the nitration of 2-methylpyridine followed by subsequent functional group transformations. One common method includes the following steps:
Nitration: 2-methylpyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methyl-5-nitropyridine.
Hydroxylation: The nitro compound is then hydroxylated using hydrogen peroxide in the presence of a catalyst to introduce the hydroxy group at the desired position.
Carboxamidation: Finally, the hydroxy compound is reacted with an appropriate amide source, such as ammonium carbonate, to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-2-methyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium hydride or sodium methoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 2-methyl-5-nitropyridine-3-carboxaldehyde.
Reduction: Formation of N-Hydroxy-2-methyl-5-aminopyridine-3-carboxamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2-methyl-5-nitropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteasomes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Hydroxy-2-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound’s hydroxy and nitro groups play crucial roles in its reactivity and binding affinity. For instance, the hydroxy group can form hydrogen bonds with target proteins, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The carboxamide group enhances the compound’s solubility and stability, facilitating its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-5-methyl-3-nitropyridine
- 2-Hydroxy-3-methyl-5-nitropyridine
- 2-Chloro-5-methyl-3-nitropyridine
Uniqueness
N-Hydroxy-2-methyl-5-nitropyridine-3-carboxamide stands out due to the presence of the carboxamide group, which is not commonly found in similar compounds. This functional group enhances the compound’s versatility in chemical reactions and its potential applications in various fields. Additionally, the combination of hydroxy, methyl, and nitro groups in the pyridine ring provides a unique set of chemical properties that can be exploited for specific research purposes.
Eigenschaften
CAS-Nummer |
59290-23-2 |
|---|---|
Molekularformel |
C7H7N3O4 |
Molekulargewicht |
197.15 g/mol |
IUPAC-Name |
N-hydroxy-2-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C7H7N3O4/c1-4-6(7(11)9-12)2-5(3-8-4)10(13)14/h2-3,12H,1H3,(H,9,11) |
InChI-Schlüssel |
ZNWMHUQWNQWJKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




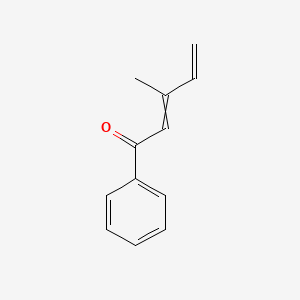

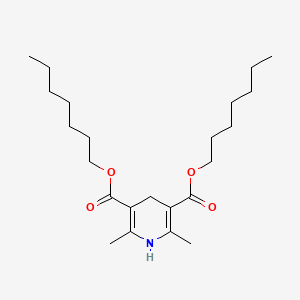
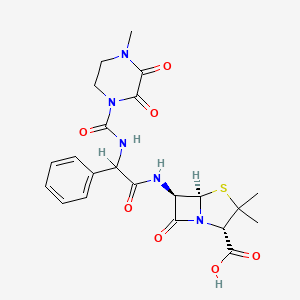
![1-Isocyanato-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14612790.png)
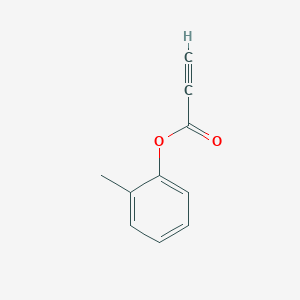


![Benzoic acid, 4-[(carboxymethyl)amino]-, 1-ethyl ester](/img/structure/B14612821.png)


